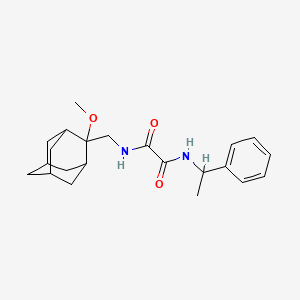

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as Memantine, is a drug that is used for the treatment of Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that helps to regulate the activity of glutamate in the brain. Memantine has been shown to be effective in improving cognitive function and reducing the symptoms of Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ureas and Thioureas

This compound can be used in the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas . The synthesis is achieved by the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates . This method has been developed and yields between 36–87% .

Soluble Epoxide Hydrolase (sEH) Inhibitors

The compound is being studied for its potential as a soluble epoxide hydrolase (sEH) inhibitor . sEH is an enzyme involved in the arachidonic acid cascade, which converts fatty acid epoxides into vicinal diols . The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against sEH .

Antiviral Agents

The compound has been used to obtain adamantylarylamines and adamantylhetarylamines, which are promising precursors to new antiviral agents . For example, 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide is active against tick-borne encephalitis virus .

Alzheimer’s Disease Therapy

The compound (S)-N-[2-(Adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide can be regarded as a potential drug for the symptomatic therapy of Alzheimer’s disease due to its inhibitory activity against butyrylcholinesterase (BChE) .

Anti-Proliferative Activity

A series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines including Hela (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) . Several compounds were found to have potent anti-proliferative activity against these human cancer cell lines .

Apoptosis Induction

One of the synthesized derivatives, compound 5r, induced time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP), and also induced a dose-dependent increase in caspase-3 and caspase-8 activity, but had little effect on caspase-9 protease activity in HepG2 cells . These results provide evidence that 5r-induced apoptosis in HepG2 cell is caspase-8-dependent .

Eigenschaften

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-14(17-6-4-3-5-7-17)24-21(26)20(25)23-13-22(27-2)18-9-15-8-16(11-18)12-19(22)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXFFCZNLNWLJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyadamantan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2953186.png)

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)

![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)

![1-benzyl-N-(2-hydroxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2953193.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2953197.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)

![2-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2953205.png)